molecular formula C19H11FN6O B2578409 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile CAS No. 2034340-82-2

3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Cat. No.: B2578409
CAS No.: 2034340-82-2
M. Wt: 358.336
InChI Key: KCBNZYHVXGYTEM-UHFFFAOYSA-N
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Description

3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile (CAS 2034340-82-2) is a synthetic small molecule with a molecular formula of C19H11FN6O and a molecular weight of 358.33 g/mol . This diaryl 1,2,4-oxadiazole derivative is of significant interest in medicinal chemistry and oncology research, primarily due to its characterized role as a potent tubulin inhibitor . Its mechanism of action involves binding to tubulin, thereby inhibiting microtubule assembly and disrupting mitotic spindle formation, which is crucial for cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4, making it a valuable chemical tool for studying cell cycle dynamics and programmed cell death in cancer cells . The compound is designed for research applications only, including in vitro cell-based assays and biochemical studies to investigate pathways of mitosis and cancer cell proliferation. Its structure features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its bioisosteric properties and presence in several biologically active molecules . This product is intended for use by qualified researchers in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN6O/c20-16-7-2-1-6-14(16)18-25-19(27-26-18)15-10-22-11-23-17(15)24-13-5-3-4-12(8-13)9-21/h1-8,10-11H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBNZYHVXGYTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=CC(=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the Pyrimidine Derivative: The oxadiazole derivative is then reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate to form the pyrimidine ring.

    Coupling with Benzonitrile: Finally, the pyrimidine derivative is coupled with 3-aminobenzonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine

  • Key Difference : Replacement of the benzonitrile group with a thiomorpholine ring.
  • Target Interaction: Loss of the nitrile group may reduce dipole interactions, altering receptor binding specificity.
  • Molecular Weight : 357.36 g/mol (vs. ~354 g/mol for the target compound, assuming similar core structure) .

18F-AZD9272 (3-Fluoro-5-(3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

  • Key Difference : Pyridine ring replaces pyrimidine, with fluorine at position 5 of pyridine.
  • Impact: Biological Role: Acts as a radioligand for metabotropic glutamate receptor 5 (mGluR5), indicating CNS-targeted applications. Synthesis: Radiolabeling via nucleophilic substitution in DMSO at 150°C achieved high radiochemical yields (1.9–3.2 GBq) . Potency: Fluorine at pyridine enhances metabolic stability and receptor affinity compared to non-fluorinated analogues .

NS9283 (3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

  • Key Difference : Pyridin-3-yl substituent on oxadiazole instead of 2-fluorophenyl.
  • Pharmacology : Positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).
  • Mechanism : Left-shifts acetylcholine concentration-response curves, contrasting with the target compound’s undetermined activity .

Functional Analogues

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

  • Key Difference : Ethyl group replaces 2-fluorophenyl on oxadiazole.
  • Physicochemical Properties: Increased lipophilicity (logP ~2.5 vs. ~3.0 for fluorophenyl analogue) due to alkyl chain.

5-(3-{(1S)-1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile (Ozanimod Hydrochloride)

  • Key Difference: Indane and hydroxyethylamino substituents on oxadiazole.
  • Therapeutic Use : Approved for multiple sclerosis; targets sphingosine-1-phosphate receptors.
  • Structural Insight : Bulky substituents increase molecular weight (C23H24N4O3·HCl, 452.93 g/mol) and may limit blood-brain barrier penetration compared to the target compound .

Key Findings and Implications

  • Substituent Effects: Fluorine: Enhances metabolic stability and receptor affinity (e.g., 18F-AZD9272 vs. non-fluorinated analogues) . Heterocyclic Rings: Pyrimidine vs. pyridine alters electronic properties and target selectivity (e.g., mGluR5 vs. nAChR targeting) .
  • Therapeutic Potential: The target compound’s fluorophenyl and benzonitrile groups suggest CNS applications, but further in vitro profiling is required to confirm target engagement.
  • Synthetic Feasibility : Analogous radiolabeling methods (e.g., ) could be adapted for isotopic labeling of the target compound.

Biological Activity

The compound 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a novel chemical entity that has attracted attention due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The structure of the compound features a complex arrangement of functional groups including a 1,2,4-oxadiazole moiety and a pyrimidine ring, which are known for their biological relevance. The presence of a 2-fluorophenyl group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC18H15FN6O
Molecular Weight356.35 g/mol
CAS NumberNot yet assigned
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer activities. For example, derivatives similar to This compound have shown promising results against various cancer cell lines:

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values were found to be in the micromolar range, indicating potent cytotoxic effects.
    Cell LineIC50 (μM)
    MCF-70.65
    HeLa1.25
    A5492.41
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, suggesting a mechanism that involves disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies indicated that it exhibits activity against Mycobacterium tuberculosis with IC50 values comparable to established anti-tubercular agents.

PathogenIC50 (μM)
Mycobacterium tuberculosis1.35

Case Studies

  • Study on Cancer Cell Lines : A study published in MDPI reported that derivatives similar to this compound showed greater cytotoxicity than the standard chemotherapeutic agent doxorubicin against leukemia cell lines (CEM-13 and U937) with GI50 values at sub-micromolar concentrations .
  • Anti-Tubercular Activity : Another investigation focused on synthesizing derivatives for anti-tubercular activity found that compounds with similar structural features had significant effects against Mycobacterium tuberculosis, with one compound demonstrating an IC90 of 40.32 μM .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for confirming the structural integrity of 3-((5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly focusing on the fluorophenyl, oxadiazole, and benzonitrile moieties. For example, the fluorine atom in the 2-fluorophenyl group will induce distinct splitting patterns in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]+^+ or [M-H]^- ions) and detect fragmentation patterns indicative of the oxadiazole-pyrimidine scaffold .
  • Infrared (IR) Spectroscopy : Peaks at ~2240 cm1^{-1} (C≡N stretch in benzonitrile) and ~1600 cm1^{-1} (C=N/C-O in oxadiazole) confirm functional groups .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Coupling : Use Suzuki-Miyaura coupling for pyrimidine-aryl bond formation under Pd catalysis, ensuring inert conditions (argon/nitrogen atmosphere) to prevent side reactions .
  • Oxadiazole Formation : Cyclize precursor amidoximes using dehydrating agents (e.g., POCl3_3) at controlled temperatures (80–100°C) to minimize byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity crystals (>95% purity) .

Advanced Research Questions

Q. What strategies are effective for analyzing discrepancies in biological activity data across different assay systems (e.g., cytotoxicity vs. antimicrobial activity)?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) .
  • Solubility Optimization : Address solubility issues (common with lipophilic oxadiazoles) by using co-solvents (DMSO/PBS) or nanoformulation to ensure consistent bioavailability across assays .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or microbial enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-fluorophenyl and benzonitrile groups in target binding?

  • Methodological Answer :

  • Analog Synthesis : Prepare analogs with substitutions (e.g., 3- or 4-fluorophenyl, or removal of the nitrile group) to assess electronic and steric effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes with targets (e.g., EGFR or CYP450 enzymes) .
  • Biological Profiling : Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., fluorometric kinase assays) to quantify contributions of specific substituents .

Q. What experimental approaches are recommended to resolve contradictions in pharmacokinetic data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to identify rapid metabolism (e.g., cytochrome P450-mediated oxidation of the oxadiazole ring) .
  • Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; high binding (>95%) may reduce free drug concentration in vivo .
  • Formulation Adjustments : Develop prodrugs (e.g., ester derivatives of benzonitrile) or lipid-based carriers to enhance bioavailability .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility during in vivo studies without compromising bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations to stabilize the compound in aqueous media .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve solubility and sustained release .
  • Salt Formation : Convert the free base to a hydrochloride or mesylate salt to enhance solubility while retaining activity .

Q. What analytical techniques are critical for detecting and quantifying degradation products under stressed stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light, then analyze via HPLC-DAD/LC-MS to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
  • Stability-Indicating Methods : Develop a validated UPLC method with a C18 column (ACN/0.1% formic acid gradient) to resolve parent compound and degradants .

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